molecular formula C10H8FNO2 B8637492 1-Acetyl-5-fluoroindolin-3-one CAS No. 3802-82-2

1-Acetyl-5-fluoroindolin-3-one

Cat. No.: B8637492
CAS No.: 3802-82-2
M. Wt: 193.17 g/mol
InChI Key: QCBJCECRIFTTGY-UHFFFAOYSA-N
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Description

Significance of Indolin-3-one Scaffolds in Contemporary Organic and Medicinal Chemistry Research

Indolin-3-ones, also known as pseudoindoxyls, are a class of heterocyclic compounds that have garnered substantial attention in the scientific community. rsc.org Their prevalence in a wide array of natural products and synthetic molecules with pronounced biological activities underscores their importance. rsc.orgthieme-connect.com The 2,2-disubstituted indolin-3-one core, for instance, is a recurring feature in numerous alkaloids and bioactive compounds. thieme-connect.com

The synthetic versatility of the indolin-3-one scaffold allows for the construction of complex molecular architectures, including spirocyclic systems. rsc.org These scaffolds serve as crucial intermediates in the total synthesis of natural products and as foundational structures for the development of novel therapeutic agents. rsc.orgrsc.org The ongoing research in this area focuses on developing efficient and stereoselective methods to access functionalized indolin-3-one derivatives to expand their utility in medicinal and synthetic organic chemistry. rsc.org

Overview of Fluorine Atom Incorporation in Heterocyclic Chemical Compounds

The introduction of fluorine atoms into heterocyclic compounds is a widely employed strategy in modern drug design. beilstein-journals.orgnih.gov The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics. beilstein-journals.orgrsc.org

Incorporating fluorine can lead to:

Enhanced Metabolic Stability: The C-F bond is highly resistant to metabolic degradation, which can improve a drug's half-life. rsc.orgnumberanalytics.com

Increased Lipophilicity: Fluorination can increase a molecule's ability to pass through cell membranes. nih.govnumberanalytics.com

Modulation of Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, affecting drug-receptor interactions. beilstein-journals.orgnih.gov

Conformational Changes: The presence of fluorine can influence the preferred conformation of a molecule, which can be crucial for its biological activity. beilstein-journals.org

These modifications have led to the development of numerous successful fluorinated drugs, with approximately 20% of all pharmaceuticals containing fluorine. nih.govrsc.org

Historical and Current Research Trajectory of 1-Acetyl-5-fluoroindolin-3-one and its Structural Relatives

While specific historical research on this compound is not extensively documented in readily available literature, its structural components point to a rich history within broader chemical research. The indolinone core has been a subject of study for over a century due to its presence in natural dyes like indigo. The strategic use of fluorine in pharmaceuticals began in the mid-20th century and has since become a cornerstone of medicinal chemistry. nih.gov

Current research involving this compound and its analogs is primarily focused on its utility as a synthetic intermediate. For example, it can undergo reactions such as condensation with hydrazine (B178648) derivatives to form hydrazones, which are of interest for their potential biological activities. evitachem.com The electrophilic nature of the compound also allows for nucleophilic substitution reactions. evitachem.com

Recent studies have explored the synthesis of various fluorinated indolin-3-ones and their derivatives, highlighting the ongoing interest in this class of compounds. thieme-connect.comresearchgate.netbeilstein-journals.orgsioc-journal.cn For instance, methods for the copper-catalyzed synthesis of fluorinated 2,2-disubstituted indolin-3-ones have been developed. thieme-connect.com Furthermore, research into the synthesis of the related 5-fluoroindolin-2-one, a key intermediate for the anticancer drug sunitinib, underscores the pharmaceutical relevance of this structural motif. researchgate.net The development of novel synthetic methods, including one-pot syntheses and catalytic asymmetric reactions, continues to be an active area of investigation. rsc.orgnih.govmdpi.com

Chemical Properties of this compound

PropertyValueReference
CAS Number 3802-82-2 evitachem.comguidechem.combldpharm.com
Molecular Formula C10H8FNO2 evitachem.comguidechem.com
Molecular Weight 193.17 g/mol evitachem.comguidechem.com
IUPAC Name 1-acetyl-5-fluoro-1,2-dihydro-3H-indol-3-one evitachem.com
Synonyms 1-acetyl-5-fluoro-2H-indol-3-one evitachem.comchiralen.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3802-82-2

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

1-acetyl-5-fluoro-2H-indol-3-one

InChI

InChI=1S/C10H8FNO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-4H,5H2,1H3

InChI Key

QCBJCECRIFTTGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(=O)C2=C1C=CC(=C2)F

Origin of Product

United States

Chemical Transformations and Derivatization Strategies of 1 Acetyl 5 Fluoroindolin 3 One

Reactivity at the C3-Position of the Indolin-3-one Core

The C3-carbonyl group is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Formation of Imine Derivatives and Schiff Bases

The C3-carbonyl group of 1-Acetyl-5-fluoroindolin-3-one readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. nih.gov This reaction typically proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. acs.org The formation of the azomethine group (–C=N–) in the product is a versatile synthetic handle for further derivatization.

The general reaction involves treating this compound with a primary amine in a suitable solvent, often with acid or base catalysis to facilitate the dehydration step. A variety of primary amines, including aliphatic and aromatic amines, can be employed, leading to a diverse library of Schiff base derivatives. For instance, the condensation of a similar core, 5-fluoroindolin-2-one, with 4-amino aniline (B41778) has been reported to yield the corresponding imine, highlighting the reactivity of the indolinone system. nih.gov While this example is on a related scaffold, the principle of the reaction is directly applicable.

Table 1: Examples of Schiff Base Formation from Carbonyl Compounds This table is for illustrative purposes based on general organic chemistry principles.

Amine ReactantProduct TypeReaction Conditions
AnilineN-phenyl imineEthanol, reflux
BenzylamineN-benzyl imineToluene, Dean-Stark
Hydrazine (B178648)HydrazoneAcid catalyst
Hydroxylamine (B1172632)OximeBase catalyst

The resulting Schiff bases are not only stable compounds in their own right but also serve as intermediates for the synthesis of other heterocyclic systems. For example, they can undergo cyclization reactions to form azetidinones or thiazolidinones upon reaction with appropriate reagents. rsc.org

Condensation Reactions with Carbonyl Compounds (e.g., Chalcone (B49325) Conjugates)

A significant reaction involving the C2-position adjacent to the C3-carbonyl is the Claisen-Schmidt condensation, which is a type of crossed aldol (B89426) condensation. nih.gov This reaction typically occurs between a ketone with an α-hydrogen (in this case, the C2-methylene group of the indolin-3-one) and an aromatic aldehyde that lacks α-hydrogens. nih.govnih.gov The reaction is usually carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, which deprotonates the α-carbon of the ketone to form an enolate. wikipedia.orgnrochemistry.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. nrochemistry.com Subsequent dehydration of the aldol addition product yields an α,β-unsaturated ketone, a class of compounds known as chalcones. ias.ac.inalfa-chemistry.com

In the context of this compound, the active methylene (B1212753) group at the C2 position can be deprotonated to form an enolate, which can then react with various aromatic aldehydes. This leads to the formation of 2-ylidene-indolin-3-one derivatives, which are analogues of chalcones. These compounds possess a conjugated system that is often associated with interesting photophysical and biological properties. The choice of the aromatic aldehyde allows for the introduction of a wide range of substituents, enabling the fine-tuning of the properties of the final chalcone conjugate.

Table 2: Representative Aldehydes for Chalcone Synthesis This table is for illustrative purposes based on general organic chemistry principles.

AldehydeExpected Product Substituent
BenzaldehydePhenyl
4-Chlorobenzaldehyde4-Chlorophenyl
4-Methoxybenzaldehyde4-Methoxyphenyl
2-Naphthaldehyde2-Naphthyl

Nucleophilic Addition Reactions at the C3 Carbon Center

The electrophilic nature of the C3-carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles. nih.gov These reactions lead to the formation of a new carbon-carbon or carbon-heteroatom bond at the C3 position and the conversion of the carbonyl group into a hydroxyl group, resulting in a tertiary alcohol.

Grignard Reactions: Organomagnesium halides (Grignard reagents) are potent nucleophiles that readily add to the C3-carbonyl of this compound. The reaction involves the nucleophilic attack of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide. This provides a straightforward method for introducing various alkyl or aryl substituents at the C3 position, yielding 3-substituted-3-hydroxyindolinone derivatives. nih.gov

Reformatsky Reaction: This reaction involves the use of an organozinc reagent, typically formed in situ from an α-halo ester and zinc dust. The Reformatsky reagent is less reactive than a Grignard reagent and selectively adds to the carbonyl group. When reacted with this compound, the Reformatsky reaction would yield a β-hydroxy ester derivative, where the ester-containing alkyl group is attached to the C3 carbon.

Barbier Reaction: Similar to the Grignard and Reformatsky reactions, the Barbier reaction is an organometallic reaction where an organometallic species is generated in situ from an alkyl halide and a metal such as magnesium, zinc, or indium. This reaction is particularly useful for allylation, where an allyl halide is used. The reaction of this compound with an allyl halide in the presence of a suitable metal would lead to the formation of a 3-allyl-3-hydroxyindolinone derivative.

Table 3: Examples of Nucleophilic Addition Reactions at a Carbonyl Group This table is for illustrative purposes based on general organic chemistry principles.

ReagentType of ReactionProduct
Methylmagnesium bromideGrignard3-Hydroxy-3-methyl derivative
Ethyl bromoacetate (B1195939) / ZnReformatsky3-(Ethoxycarbonylmethyl)-3-hydroxy derivative
Allyl bromide / InBarbier3-Allyl-3-hydroxy derivative

Deoxygenative Coupling Reactions at C3

Deoxygenative coupling reactions offer a pathway to functionalize the C3 position while simultaneously removing the carbonyl oxygen. An example of such a transformation is the iodine-promoted deoxygenative coupling of indolin-3-ones with thiols. This reaction leads to the formation of 3-sulfenylindoles. The process is believed to proceed under mild conditions and provides a route to introduce a sulfur-containing moiety at the C3 position, resulting in a C-S bond formation. This type of reaction is significant as it transforms the indolin-3-one core into a substituted indole (B1671886), a common and important heterocyclic motif in medicinal chemistry. The regioselectivity of the sulfenylation can sometimes be controlled by the reaction conditions, such as the presence or absence of a base.

Allylation Reactions at C3

The introduction of an allyl group at the C3 position can be achieved through nucleophilic addition of an allyl organometallic reagent, as seen in the Barbier reaction. This reaction, often mediated by metals like zinc, indium, or tin, involves the in situ formation of an allyl-metal species from an allyl halide. This species then attacks the electrophilic C3-carbonyl of the this compound, resulting in the formation of a 3-allyl-3-hydroxy-indolinone derivative upon workup. This transformation is valuable for introducing a versatile functional group that can be further manipulated synthetically. For instance, the double bond in the allyl group can undergo various reactions such as oxidation, reduction, or metathesis.

Modifications and Derivatizations Involving the N1-Acetyl Group

The N1-acetyl group in this compound plays a crucial role in the molecule's reactivity and can also be a target for chemical modification. The electron-withdrawing nature of the acetyl group can influence the reactivity of the indole ring system.

One of the primary modifications of the N1-acetyl group is its removal through hydrolysis, which can be achieved under either acidic or basic conditions. This deacetylation reaction would yield 5-fluoroindolin-3-one, providing a substrate for subsequent N-functionalization reactions.

Conversely, the N-acetyl group itself can be the site of further reactions, although this is less common than reactions at the C3-position. For instance, selective N-acylation of indoles using thioesters as a stable acyl source has been reported, suggesting that transamidation or exchange of the acetyl group could be possible under specific conditions. Furthermore, the synthesis of 3-acetylindoles can sometimes lead to the formation of 1,3-diacetylindole (B99430) as a byproduct, indicating that the N1-position is susceptible to acylation. While these examples pertain to indoles rather than indolin-3-ones, they provide insight into the potential reactivity of the N-acetyl group.

Table 4: Potential Modifications at the N1-Position This table is for illustrative purposes based on related indole chemistry.

Reaction TypeReagentProduct
DeacetylationHCl or NaOH5-Fluoroindolin-3-one
N-Alkylation (after deacetylation)Alkyl halide, baseN-Alkyl-5-fluoroindolin-3-one
N-Arylation (after deacetylation)Aryl halide, catalystN-Aryl-5-fluoroindolin-3-one

Diversification Strategies on the Aromatic Ring (e.g., C5-Substitutions)

The aromatic ring of the this compound scaffold is amenable to diversification through classic aromatic substitution reactions, although the regiochemical outcome is governed by the cumulative electronic effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution introduces an electrophile onto the benzene (B151609) ring, proceeding through a positively charged intermediate known as a sigma complex. makingmolecules.commasterorganicchemistry.com The rate and position of this substitution are heavily influenced by the groups already present on the ring. wikipedia.org In the case of this compound, the directing effects are as follows:

N-Acetyl Group: This is a deactivating group due to the electron-withdrawing nature of the carbonyl, which pulls electron density from the ring via resonance. However, it is an ortho, para-director.

C5-Fluoro Group: As a halogen, fluorine is deactivating due to its inductive electron withdrawal but is also an ortho, para-director because its lone pairs can donate into the ring via resonance.

C3-Carbonyl Group: This group is strongly deactivating and acts as a meta-director.

Given these competing influences, predicting the precise outcome of an EAS reaction like nitration or halogenation can be complex. The positions ortho to the fluorine (C4 and C6) are activated by the fluorine but deactivated by the other groups. The C7 position is ortho to the N-acetyl group. The interplay of these factors means that achieving high regioselectivity in EAS reactions often requires careful selection of reagents and reaction conditions. byjus.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a pathway to replace a leaving group on an electron-deficient aromatic ring. nih.govlibretexts.org For an SNAr reaction to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. libretexts.org

On the this compound core, the fluorine atom at C5 could potentially serve as a leaving group. The ring is activated towards nucleophilic attack by the electron-withdrawing N-acetyl and C3-carbonyl groups. Therefore, it is plausible that the C5-fluoro substituent could be displaced by strong nucleophiles such as alkoxides, thiolates, or amines to generate novel C5-substituted indolinones. beilstein-journals.org This strategy provides a complementary approach to EAS for functionalizing the aromatic core.

Annulation Reactions and Construction of Fused Heterocyclic Systems

Annulation reactions, which involve the formation of a new ring onto an existing scaffold, are powerful tools for building complex polycyclic systems. The ketone functionality in this compound makes it a suitable substrate for such transformations, particularly the Robinson annulation.

The Robinson annulation is a tandem reaction that combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring. wikipedia.orgmasterorganicchemistry.combyjus.com In a typical sequence, an enolate attacks an α,β-unsaturated ketone (a Michael acceptor), forming a 1,5-dicarbonyl intermediate. youtube.comlibretexts.org This intermediate then undergoes an intramolecular, base-catalyzed aldol condensation to close the ring, which is often followed by dehydration to yield a cyclohexenone derivative. wikipedia.orgmasterorganicchemistry.com

While a specific Robinson annulation of this compound is not detailed, the reactivity of closely related 3-indolinone (B1200548) derivatives demonstrates the viability of this approach. For instance, the asymmetric Robinson annulation of 3-indolinone-2-carboxylates with cyclohexenone has been used to construct chiral bridged tricyclic hydrocarbazole frameworks with excellent stereoselectivity. acs.org This highlights the potential of using the enolate of this compound to react with Michael acceptors like methyl vinyl ketone to build a new carbocyclic ring fused to the indolinone core.

Other annulation strategies have also been applied to indolinone systems. A DBU-mediated [3+3] annulation between indolin-3-ones and ethenesulfonyl fluorides has been developed to synthesize indole-fused δ-sultones, demonstrating an alternative pathway to fused heterocyclic systems. acs.org

Strategies Employing Detrifluoroacetylative In Situ Enolate Generation

A significant challenge in fluorine chemistry is the stereocontrolled synthesis of molecules with fluorine-containing quaternary stereocenters. A modern and powerful strategy to achieve this involves the in situ generation of fluorinated tertiary enolates from specialized precursors via a detrifluoroacetylative process.

It is important to note that this specific method does not start with this compound itself, but rather with a related precursor: a 3-fluoro-3-(1,1-dihydroxy-2,2,2-trifluoroethyl)indolin-2-one. This compound contains a trifluoromethyl ketone hydrate (B1144303) at the C3 position. The subsequent reactions generate valuable α-fluoro-indolin-2-one products, which are structurally related to the indolin-3-one core.

The key to this methodology is the use of a precursor that, under mild basic conditions, undergoes a carbon-carbon bond cleavage similar to a retro-haloform reaction. nih.govacs.org Treatment of the 3-fluoro-3-(trifluoromethyl)ketone hydrate with a mild organic base (e.g., a tertiary amine) initiates a fragmentation process. This cleavage releases a molecule of trifluoroacetic acid and generates the desired fluorinated tertiary amide enolate in situ. nih.govacs.org This method is operationally simple and avoids the use of strong, harsh bases that can lead to side reactions.

Once generated, these nucleophilic fluoro-enolates can be trapped with a variety of electrophiles to form new carbon-carbon bonds with high levels of stereocontrol.

Aldol Additions: The in situ generated enolates react efficiently with a range of aldehydes in catalytic asymmetric aldol additions. nih.govrsc.org Using a Cu(I)/bisoxazoline ligand system, these reactions furnish α-fluoro-β-hydroxy-indolin-2-ones containing a C–F quaternary stereocenter. The process demonstrates broad substrate scope, accommodating aromatic, heteroaromatic, and aliphatic aldehydes with good yields and high diastereo- and enantioselectivities. nih.govrsc.org

Aldehyde (Electrophile)Catalyst SystemYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
4-NitrobenzaldehydeCu(OAc)₂·H₂O / Ligand8595:596
2-NaphthaldehydeCu(OAc)₂·H₂O / Ligand8294:695
2-ThiophenecarboxaldehydeCu(OAc)₂·H₂O / Ligand7592:890
CyclohexanecarboxaldehydeCu(OAc)₂·H₂O / Ligand7088:1285

Mannich Additions: Asymmetric Mannich reactions of these enolates with sulfinylaldimines provide a direct route to α-fluoro-β-aminoindolin-2-ones. nih.gov The reaction proceeds rapidly and with excellent diastereoselectivity, affording products with C–F quaternary stereogenic centers. This method is robust and compatible with a wide range of functional groups on both the enolate precursor and the imine. nih.govacs.org

Imine (Electrophile)BaseYield (%)Diastereomeric Ratio (dr)
CF₃-Sulfinylaldimine (R=Ph)DIPEA95>98:2
CF₃-Sulfinylaldimine (R=4-MeO-Ph)DIPEA92>98:2
C₂F₅-Sulfinylaldimine (R=Ph)DIPEA94>98:2
Non-fluorinated Sulfinylimine (R=Ph)Et₃N / LiBr96>98:2

Michael Additions: The conjugate addition (Michael addition) of nucleophiles to electron-deficient alkenes is a fundamental C-C bond-forming reaction. wikipedia.orgmasterorganicchemistry.com The detrifluoroacetylatively generated 3-fluorooxindole-derived enolates have been successfully employed as Michael donors. acs.org For example, they can undergo catalytic enantioselective Michael addition to vinyl sulfones, such as 1-(1-(phenylsulfonyl)vinylsulfonyl)benzene, extending the synthetic utility of these versatile intermediates to the formation of C-S bonds and more complex adducts. acs.org

Mechanistic Investigations of Chemical Processes Involving 1 Acetyl 5 Fluoroindolin 3 One

Elucidation of Proposed Reaction Mechanisms for Core Synthesis and Derivatization

Derivatization reactions at the C3-ketone of an indolinone core could involve various transformations common to ketones, such as aldol (B89426) condensations, Mannich reactions, or reductive aminations. researchgate.net For instance, a Mannich reaction would likely proceed through the formation of an enol or enolate from 1-acetyl-5-fluoroindolin-3-one, which then acts as a nucleophile, attacking a pre-formed Eschenmoser's salt or a similar iminium ion. Without specific studies on this compound, any proposed mechanism remains speculative and based on the reactivity of analogous functional groups.

Kinetic Studies and Analysis of Kinetic Isotope Effects (KIEs)

No kinetic studies or analyses of kinetic isotope effects (KIEs) have been published specifically for reactions involving this compound.

Computational Chemistry Approaches for Mechanistic Insights

Specific computational chemistry studies on this compound are not found in the reviewed literature. Computational methods are instrumental in providing a theoretical understanding of reaction mechanisms, complementing experimental results. mdpi.com

Density Functional Theory (DFT) Calculations for Transition States and Reaction Intermediates

There are no published Density Functional Theory (DFT) calculations that model the transition states or reaction intermediates for the synthesis or derivatization of this compound.

DFT is a widely used quantum chemical method to investigate the electronic structure and geometry of molecules, including short-lived intermediates and high-energy transition states that are difficult to observe experimentally. researchgate.net For a hypothetical reaction, DFT calculations could be employed to optimize the geometries of reactants, products, intermediates, and transition states. The calculated energies of these species help in determining activation barriers and reaction enthalpies, thereby providing a quantitative picture of the reaction mechanism. nih.gov For example, in a study of a related thiazolidinone synthesis, DFT was used to calculate thermodynamic variables and assess the molecule's stability and reactivity. jmchemsci.comjmchemsci.com

Energy Landscape Analysis and Reaction Pathway Mapping

Energy landscape analysis and reaction pathway mapping for this compound have not been reported.

These computational techniques are used to explore the potential energy surface (PES) of a reaction, identifying all feasible pathways, intermediates, and transition states connecting reactants to products. researchgate.net By mapping the complete reaction route, researchers can predict the most likely mechanism and identify potential side reactions. arxiv.org This comprehensive analysis provides a global view of the reaction's dynamics beyond a single, pre-supposed pathway. The absence of such studies for this compound means that a detailed, computationally-verified understanding of its reaction pathways is currently lacking.

Application of Advanced Spectroscopic Techniques in Mechanistic Elucidation (e.g., NMR, IR, HRMS analysis of transient species)

There is no specific literature demonstrating the use of advanced, in-situ spectroscopic techniques for the mechanistic elucidation of reactions involving this compound.

Advanced spectroscopic methods are crucial for observing reactions in real-time and detecting transient species.

In-situ Infrared (IR) Spectroscopy: Techniques like Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy allow for the continuous monitoring of the concentrations of reactants, intermediates, and products throughout a chemical reaction. nih.govnih.gov By tracking the appearance and disappearance of characteristic vibrational bands (e.g., C=O stretches), one can gain insights into reaction kinetics and identify key intermediates, helping to piece together the reaction mechanism. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide detailed structural information about species present in a reacting mixture over time, which is invaluable for identifying unexpected intermediates or products.

High-Resolution Mass Spectrometry (HRMS): HRMS is exceptionally useful for identifying and confirming the elemental composition of reaction intermediates and products, even those present in trace amounts. When coupled with techniques designed to trap reactive intermediates, HRMS can provide direct evidence for their existence.

While these techniques are powerful, their application to understand the synthesis and reactivity of this compound has not been documented in scientific publications.

Applications of 1 Acetyl 5 Fluoroindolin 3 One Derivatives in Chemical Biology and Advanced Materials

Design Principles for Investigating Molecular Target Interactions in Chemical Biology

The rational design of molecules that can interact specifically with biological targets like receptors and enzymes is a fundamental goal in chemical biology. americanpharmaceuticalreview.com The 1-Acetyl-5-fluoroindolin-3-one framework offers several features that can be exploited for this purpose.

Exploration of Structural Motifs for Receptor Binding Affinity Studies

The indolinone ring system serves as a crucial structural motif for engaging with biological receptors. Its planar, aromatic character allows for potential π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a receptor's binding pocket.

Key structural features of this compound derivatives that are critical for receptor binding include:

The Indolinone Core: Acts as the primary scaffold, orienting other functional groups in three-dimensional space.

The N-H Group (after deacetylation) or Acetyl Carbonyl: The nitrogen of the indolinone ring can act as a hydrogen bond donor, a feature crucial for anchoring ligands to certain molecular targets. mdpi.com The acetyl group at the N1 position modifies this property, offering a hydrogen bond acceptor site at its carbonyl oxygen.

The C3-Ketone: This carbonyl group is a potent hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donors like serine, threonine, or asparagine residues in a binding site. nih.gov

The C5-Fluorine: The fluorine atom can participate in various non-covalent interactions, including hydrogen bonds and multipolar interactions with protein backbones, significantly influencing binding affinity. nih.govresearchgate.net

By systematically modifying the substituents on this core scaffold, researchers can explore the topology of a receptor's binding site and optimize ligand affinity.

Chemical Probes for Enzyme Modulation Investigations

Chemical probes are small molecules designed to study and manipulate the function of proteins, particularly enzymes, in complex biological systems. nih.gov These probes typically consist of three components: a reactive group ("warhead") that targets the enzyme's active site, a tag for visualization or capture, and a linker connecting the two. nih.gov

The this compound scaffold is an excellent starting point for developing such probes. The C3-ketone is a key reactive handle. It can be chemically modified to attach linkers connected to reporter tags (like biotin (B1667282) or a fluorophore) or to act as a "warhead" itself. For instance, derivatives can be designed to covalently bind to nucleophilic residues (e.g., cysteine, serine, lysine) in an enzyme's active site, allowing for activity-based protein profiling (ABPP). nih.gov These enzyme-activated fluorogenic probes can generate a fluorescent signal upon catalysis, enabling the real-time monitoring of enzyme activity in living cells. nih.gov

Structure-Activity Relationship (SAR) Studies within a Chemical Biology Context

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a potent and selective molecule. youtube.com For derivatives of this compound, SAR studies focus on understanding how specific chemical modifications influence interactions with biological targets.

Impact of Fluorine Substitution on Ligand-Protein Interactions

The substitution of hydrogen with fluorine is a common and powerful strategy in medicinal chemistry. nih.gov The fluorine atom at the C5 position of the indolinone ring has a profound impact on the molecule's properties and its interactions with proteins. nih.gov

Key effects of fluorine substitution include:

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable multipolar interactions with protein backbones, particularly with carbonyl groups (C–F···C=O interactions), which can significantly enhance binding affinity. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on an aromatic ring can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the molecule's metabolic stability and half-life. youtube.comrsc.org

Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can improve membrane permeability. researchgate.net It also alters the electronic properties of the aromatic ring, which can influence the pKa of nearby functional groups and modulate binding interactions.

The following table illustrates representative data on how halogen substitution on an indolinone scaffold can influence inhibitory activity against a protein kinase, demonstrating the significant effect of such modifications.

Compound IDC5-SubstituentC6-SubstituentLinkerAttached RingInhibitory Activity (IC₅₀ in µM)
1 HHIminoQuinazolin-4-one> 50
2 FHIminoQuinazolin-4-one7.54
3 ClHIminoQuinazolin-4-one2.53
4 HHPhenylQuinazolin-4-one13.43
5 FHPhenylQuinazolin-4-one6.55
6 ClHPhenylQuinazolin-4-one3.12
Data is illustrative and adapted from research on similar indolinone-based kinase inhibitors to show the principle of SAR. mdpi.com

Influence of C3-Substitutions on Bio-Recognition Events

The C3 position of the indolin-3-one core is a critical site for chemical diversification to probe bio-recognition events. The ketone at this position is not just a hydrogen bond acceptor but also a versatile chemical handle for synthesis. Through reactions like Knoevenagel condensation or aldol (B89426) reactions, a wide array of substituents can be introduced at this position. nih.gov

This diversification allows for:

Exploration of Binding Pockets: By introducing substituents of varying size, shape, and chemical nature (e.g., aromatic rings, aliphatic chains, charged groups), medicinal chemists can map the contours and properties of a protein's binding site.

Optimization of Potency: New interactions, such as hydrophobic interactions or additional hydrogen bonds, can be formed between the C3-substituent and the target protein, leading to enhanced binding affinity and biological activity. mdpi.com

Improvement of Selectivity: Tailoring the C3-substituent to fit the unique topology of a specific target's binding pocket can improve selectivity over other related proteins.

The table below shows representative SAR data for 5-fluoro-2-oxindole derivatives where different aromatic substituents are introduced at the C3 position via a double bond, highlighting the impact on α-glucosidase inhibitory activity.

Compound IDC3-Substituent (Ar)α-Glucosidase Inhibition (IC₅₀ in µM)
3a 2-Hydroxyphenyl165.71
3d 2,4-Dichlorophenyl49.89
3f 2-Chloro-5-nitrophenyl35.83
3i 4-Dimethylaminophenyl56.87
Acarbose (Control) -569.43
Data is illustrative and adapted from research on 5-fluoro-2-oxindole derivatives to demonstrate the principle of C3-substitution effects. nih.gov

Role as a Privileged Scaffold for the Assembly of Chemically Complex Molecules

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets through judicious modification. mdpi.comresearchgate.net The indole (B1671886) and indolinone nuclei are widely recognized as quintessential privileged scaffolds in drug discovery, appearing in a vast number of natural products and synthetic drugs. researchgate.netnih.govnih.govnih.gov

The this compound structure embodies the qualities of a privileged scaffold. It serves as a versatile starting material for combinatorial chemistry, where large libraries of related compounds are synthesized. acs.org By leveraging the reactive sites at the N1, C3, and other positions on the aromatic ring, chemists can rapidly generate a diverse set of molecules. These libraries can then be screened against various biological targets, such as G-protein coupled receptors, kinases, and other enzymes, to identify novel bioactive compounds. The inherent drug-like properties of the indolinone core increase the probability that the resulting derivatives will have favorable pharmacological profiles. researchgate.net

Exploration in Advanced Materials Science (e.g., Non-linear Optical Properties of Indolin-3-one Derivatives)

The exploration of indolin-3-one derivatives in advanced materials science is a burgeoning field, with a particular focus on their potential for non-linear optical (NLO) applications. Organic molecules with significant NLO properties are of great interest for their potential use in a variety of photonic and optoelectronic technologies, such as optical rectification, frequency mixing, and second harmonic generation. researchgate.net The inherent electronic characteristics of the indolin-3-one scaffold make it a promising platform for the design of novel NLO materials.

The NLO response of organic molecules is intrinsically linked to their molecular structure, specifically the presence of π-conjugated systems and the strategic placement of electron-donating and electron-withdrawing groups. These features facilitate intramolecular charge transfer, a key mechanism for generating strong NLO effects. In the context of indolin-3-one derivatives, the core structure provides a rigid framework that can be chemically modified to enhance these properties.

Detailed research into related indole derivatives has provided valuable insights into the structure-property relationships that govern their NLO activity. For instance, studies on ethenyl indoles have demonstrated that the magnitude of the NLO response is highly dependent on the nature of the substituents. rsc.org Compounds featuring strong electron-attracting groups exhibit significantly larger NLO properties, which are associated with a charge transfer character in their excited state. rsc.org Conversely, derivatives with moderate electron-withdrawing or electron-donating substituents tend to display lower NLO responses. rsc.org

Computational methods, such as Density Functional Theory (DFT), have been employed to predict and analyze the NLO properties of indole derivatives. researchgate.net These studies often calculate key parameters like dipole moment, linear polarizability, and first-order hyperpolarizability to assess a compound's potential as an NLO material. researchgate.net A high value for these parameters is generally indicative of a promising NLO response. researchgate.net For example, the investigation of Indole-7-carboxyldehyde revealed high values for dipole moment, linear polarizability, and first-order hyperpolarizability, suggesting its potential for good NLO behavior. researchgate.net

While direct experimental data on the NLO properties of this compound is not yet prevalent in the literature, its structural features allow for informed predictions. The presence of the electron-withdrawing acetyl group at the 1-position and the fluorine atom at the 5-position is expected to influence the electronic distribution within the indolin-3-one core. The fluorine atom, being a moderately electron-withdrawing group, and the acetyl group, also an electron-withdrawing group, could potentially enhance the NLO response of the molecule by promoting intramolecular charge transfer.

The following table, derived from research on substituted ethenyl indoles, illustrates the impact of different substituents on the second-order NLO response (β), providing a comparative framework for understanding the potential of similarly substituted indolin-3-one derivatives.

CompoundSubstituentFirst Hyperpolarizability (β) in 10⁻³⁰ esu⁻¹ cm⁵
p-nitrophenyl ethenyl indolep-NO₂ (strong electron-withdrawing)115
Reference ethenyl indoleNo substitution9

Data sourced from studies on ethenyl indoles, demonstrating the significant enhancement of NLO response with a strong electron-withdrawing substituent. rsc.org

Further research into this compound and its derivatives is warranted to fully elucidate their NLO properties and to explore their potential applications in the development of advanced optical materials. The synthesis and characterization of a series of derivatives with varying substituents would provide a more comprehensive understanding of the structure-property relationships and pave the way for the rational design of highly efficient NLO materials based on the indolin-3-one scaffold.

Future Perspectives and Research Challenges

Development of More Efficient, Selective, and Atom-Economical Synthetic Methodologies

The synthesis of indolin-3-ones is an active area of research, with ongoing efforts to develop more sustainable and efficient methods. For 1-acetyl-5-fluoroindolin-3-one, future research will likely focus on moving beyond classical multi-step syntheses towards more streamlined approaches.

Key Research Directions:

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency. For instance, a one-pot reaction starting from a readily available fluorinated aniline (B41778) derivative could be envisioned.

Catalytic C-H Functionalization: The direct activation and functionalization of C-H bonds is a powerful strategy for atom-economical synthesis. Future methodologies could involve the direct C-H amination of a suitably substituted phenethylamine (B48288) precursor, followed by oxidation and N-acetylation.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable its rapid and safe production.

Challenges:

Regioselectivity: Ensuring the selective introduction of the fluorine atom at the 5-position of the indole (B1671886) ring is a critical challenge that needs to be addressed in the early stages of the synthesis.

Functional Group Tolerance: Catalytic systems must be robust enough to tolerate the various functional groups present in the starting materials and intermediates.

Cost-Effectiveness: The development of synthetic routes that utilize inexpensive and readily available starting materials and catalysts is crucial for the broader applicability of this compound.

Discovery of Novel Reactivity Patterns and Chemical Transformations for Indolin-3-one Systems

The indolin-3-one scaffold is rich in reactive sites, including the enone moiety, the C2-methylene group, and the aromatic ring. The presence of an N-acetyl group and a 5-fluoro substituent in this compound is expected to influence its reactivity in unique ways.

Key Research Directions:

Dearomative Functionalization: Exploring dearomatization reactions of the indole core could lead to the synthesis of complex three-dimensional structures with potential biological activity.

Domino Reactions: The development of domino or cascade reactions initiated by the reaction at one of the functional groups of this compound could provide rapid access to complex molecular architectures.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis can enable novel and previously inaccessible chemical transformations under mild reaction conditions.

Challenges:

Understanding Substituent Effects: A systematic study of how the electron-withdrawing N-acetyl group and the electronegative 5-fluoro atom influence the reactivity of the indolin-3-one core is necessary to predict and control reaction outcomes.

Chemoselectivity: The presence of multiple reactive sites necessitates the development of highly chemoselective reaction conditions to target a specific position on the molecule.

Integration of Machine Learning and Artificial Intelligence for Retrosynthetic Analysis and Compound Design

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis and drug discovery. These tools can be instrumental in accelerating the development of this compound and its derivatives.

Key Research Directions:

Retrosynthetic Planning: AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple synthetic routes, including novel and non-intuitive pathways.

Reaction Prediction and Optimization: ML models can be trained to predict the outcome of chemical reactions and to optimize reaction conditions, thereby reducing the number of experiments required.

De Novo Drug Design: Generative AI models can design novel indolin-3-one derivatives with desired biological activities and physicochemical properties.

Challenges:

Data Availability: The accuracy of ML models is highly dependent on the availability of large and high-quality datasets of chemical reactions. For a relatively niche compound like this compound, this could be a limiting factor.

Model Interpretability: Understanding the reasoning behind the predictions of complex AI models is crucial for their reliable application in chemical research.

Exploration of New Chemical Biology Applications through Targeted Derivatization and Functionalization

The indolin-3-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Targeted derivatization of this compound could lead to the discovery of novel chemical probes and therapeutic agents.

Key Research Directions:

Synthesis of Focused Libraries: The synthesis of libraries of derivatives with variations at different positions of the indolin-3-one core will be crucial for structure-activity relationship (SAR) studies.

Development of Covalent Probes: The electrophilic nature of the enone system could be exploited for the design of covalent inhibitors of specific biological targets.

Fluorine as a Probe: The 5-fluoro substituent can serve as a valuable probe for studying drug-target interactions using ¹⁹F NMR spectroscopy.

Challenges:

Target Identification: Identifying the specific biological targets of this compound derivatives is a significant challenge that requires a combination of computational and experimental approaches.

Metabolic Stability: The metabolic fate of the N-acetyl group and the fluorine atom needs to be carefully evaluated to ensure the development of compounds with suitable pharmacokinetic properties.

Addressing Stereochemical Control and Asymmetric Synthesis in Complex Derivative Formations

Many biologically active molecules are chiral, and their activity is often dependent on their stereochemistry. The C2 position of the indolin-3-one ring is a common site for the introduction of stereocenters.

Key Research Directions:

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods for the synthesis of enantioenriched derivatives of this compound is a major goal. This includes asymmetric Michael additions, aldol (B89426) reactions, and cycloadditions.

Chiral Pool Synthesis: The use of chiral starting materials to introduce stereocenters in a controlled manner is another important strategy.

Dynamic Kinetic Resolution: For reactions that generate racemic mixtures, the development of dynamic kinetic resolution processes could allow for the conversion of the entire mixture into a single desired enantiomer.

Challenges:

Control of Quaternary Stereocenters: The construction of quaternary stereocenters at the C2 position of the indolin-3-one ring is particularly challenging.

Diastereoselectivity: In reactions that generate multiple stereocenters, controlling the diastereoselectivity is a significant hurdle.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies?

  • Methodology : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate IC₅₀/EC₅₀ values with 95% confidence intervals. Report Hill slopes to assess cooperativity. For multi-target compounds, apply principal component analysis (PCA) to differentiate mechanism-of-action clusters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.